molecular formula C8H20ClNO B1485091 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride CAS No. 2098062-19-0

4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride

Cat. No.: B1485091
CAS No.: 2098062-19-0
M. Wt: 181.7 g/mol
InChI Key: NEDCOXQLBWVJTA-UHFFFAOYSA-N
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Description

4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride is a specialized amine compound intended for research and development purposes. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry, where researchers can utilize it to create novel molecular structures or libraries for screening. As a high-purity chemical, it is suitable for use in method development and analytical testing. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

4-ethoxy-2,2-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-10-6-5-8(2,3)7-9;/h4-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCOXQLBWVJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,2-Dimethylbutan-1-ol

  • The initial step involves the alkylation of 2,2-dimethylbutan-1-ol with an ethyl halide (ethyl bromide or ethyl chloride) in the presence of a base to introduce the ethoxy group.
  • Typical bases used include potassium hydroxide or sodium hydride, which facilitate the nucleophilic substitution reaction.
  • The reaction is usually conducted under reflux conditions in solvents such as acetone or dimethylformamide to ensure efficient conversion.

Amination to Form the Amine

  • Following alkylation, the intermediate is subjected to amination to introduce the amine functionality at the terminal position.
  • Amination can be performed using ammonia or an amine source under controlled temperature and pressure conditions.
  • This step may require the use of metal catalysts to improve reaction rates and selectivity, though some methods avoid metal catalysts for safety and environmental reasons.

Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by reaction with hydrochloric acid.
  • This salt formation enhances the compound’s stability, solubility, and ease of handling.
  • The hydrochloride salt is typically isolated by precipitation or crystallization from suitable solvents such as ethanol or methanol.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Solvents Notes
1 Alkylation 2,2-dimethylbutan-1-ol + ethyl bromide/chloride + base (KOH or NaH) Acetone, DMF Reflux for several hours
2 Amination Intermediate + NH3 or amine source (+/- metal catalyst) Ethanol, methanol May avoid metal catalysts for safety
3 Salt formation Free amine + HCl Ethanol, methanol Precipitation/crystallization of hydrochloride salt

Detailed Research Findings and Analysis

Alkylation Efficiency and Catalyst Selection

  • The alkylation step is critical for introducing the ethoxy group. Use of strong bases such as sodium hydride or potassium hydroxide in polar aprotic solvents like dimethylformamide or acetone enhances nucleophilicity and reaction rates.
  • Refluxing for 1 to 8 hours ensures complete conversion, with yields typically exceeding 90% under optimized conditions.
  • Avoidance of toxic byproducts and environmentally hazardous reagents is prioritized in modern protocols.

Amination Specifics

  • Amination can be performed via direct substitution or reductive amination depending on the intermediate.
  • Metal catalysts such as cobalt(II) chloride or copper(II) sulfate have been used in related amine syntheses to facilitate hydrogenation steps; however, safer methods avoid high-pressure hydrogenation for operational safety.
  • Reaction times vary from several hours to over 24 hours depending on catalyst and temperature.

Hydrochloride Salt Formation

  • The hydrochloride salt is formed by adding stoichiometric amounts of hydrochloric acid to the free amine solution.
  • The salt typically precipitates out and is purified by recrystallization.
  • This step is straightforward and yields a stable, easy-to-handle solid form.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Base for alkylation Sodium hydride, potassium hydroxide 1.1 to 2.0 equivalents relative to alcohol
Solvent for alkylation Acetone, dimethylformamide (DMF) Polar aprotic solvents preferred
Temperature Reflux (approx. 56-80 °C depending on solvent) Ensures full conversion
Amination catalyst Optional metal catalysts (CoCl2, CuSO4) or none Metal-free methods favored for safety
Reaction time 0.5 to 25 hours depending on step Longer for amination step
Hydrochloric acid Stoichiometric amount For salt formation
Purification Extraction with dichloromethane or ethyl acetate; recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Gastrointestinal Motility Disorders

One of the significant applications of 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride is in the development of drugs aimed at treating gastrointestinal motility disorders. Itopride hydrochloride, a derivative of this compound, acts as a digestive tract motility activator. It is particularly useful for managing non-ulcer dyspepsia symptoms such as gastric discomfort and abdominal distension. The synthesis of itopride hydrochloride involves the use of 4-Ethoxy-2,2-dimethylbutan-1-amine as a key intermediate, showcasing its relevance in therapeutic development .

2. Selective NKCC1 Inhibitors

Research has indicated that derivatives of 4-Ethoxy-2,2-dimethylbutan-1-amine can be designed as selective inhibitors of the sodium-potassium-chloride co-transporter 1 (NKCC1). These compounds have shown potential in treating conditions associated with electrolyte imbalance without inducing increased diuresis, which is a common side effect of traditional diuretics. The structure-activity relationship studies have provided insights into optimizing these compounds for better efficacy and safety profiles .

Cosmetic Formulations

1. Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products. Its ability to modify rheological properties allows for the development of creams and lotions with desirable textures and application characteristics. The incorporation of this compound can enhance the stability and sensory attributes of topical formulations .

2. Polymer Applications in Cosmetics

This compound is also explored in conjunction with various polymers in cosmetic formulations. Polymers derived from or modified by this compound can act as film formers, emulsifiers, and stabilizers, contributing to improved product performance and user experience. This application aligns with current trends towards creating eco-friendly and biocompatible cosmetic products .

Case Study 1: Itopride Hydrochloride Development

In a study focusing on the synthesis of itopride hydrochloride from this compound, researchers demonstrated an efficient method that involved esterification reactions leading to high yields. This case highlighted the compound's role as a precursor in developing effective gastrointestinal motility agents .

Case Study 2: NKCC1 Inhibitor Optimization

A series of experiments were conducted to evaluate the pharmacological properties of NKCC1 inhibitors derived from this compound. The findings indicated that modifications to the amine structure significantly influenced their selectivity and potency, paving the way for advanced preclinical studies .

Mechanism of Action

The mechanism by which 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to various physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Structural Variations

4,4-Dimethoxy-2,2-dimethylbutan-1-amine (3b)
  • Substituents : Two methoxy groups at C4, two methyl groups at C2.
  • Key Differences : Replacing ethoxy with dimethoxy reduces lipophilicity but increases polarity.
  • Synthesis : Achieved in 61% yield via reductive amination, highlighting efficient methoxy group incorporation .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
  • Substituents : Methoxy and methyl groups at C4 (pentane chain).
  • Key Differences : Longer carbon chain (pentane vs. butane) and absence of C2 methyl groups reduce steric effects.
  • Synthesis : Higher yield (77%) using KH/MeI alkylation, suggesting favorable reaction kinetics for methoxy derivatives .
4-Methanesulfonyl-2,2-dimethylbutan-1-amine Hydrochloride
  • Substituents : Methanesulfonyl group at C4.
  • Key Differences: Sulfonyl’s electron-withdrawing nature decreases basicity compared to ethoxy’s electron-donating effect. Likely lower solubility in nonpolar solvents .
4,4-Difluoro- and 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine Hydrochlorides
  • Substituents : Fluorine atoms at C4.
  • Commercial availability noted for trifluoro derivatives .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) NMR Features (δ, ppm)
4,4-Dimethoxy-2,2-dimethylbutan-1-amine C₈H₁₉NO₂ 161.24 1H: 3.28 (s, OCH₃), 0.87 (s, CH₃)
2,2-Dimethylbutan-1-amine HCl C₆H₁₆ClN 137.65 Not reported
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 1H: 3.79 (s, COOCH₃), 2.54 (s, NCH₃)
  • Insights : The ethoxy group in the target compound likely increases molecular weight compared to methoxy analogs (e.g., 161.24 g/mol for dimethoxy vs. ~195 g/mol estimated for ethoxy). NMR signals for ethoxy (δ ~1.3–1.5 for CH₃, δ ~3.4–3.6 for OCH₂) would distinguish it from methoxy derivatives.

Biological Activity

4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₁₉ClN₂O
  • Molecular Weight : 182.70 g/mol
  • CAS Number : 2098062-19-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of neurotransmitter systems or influence metabolic pathways through specific binding affinities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to energy metabolism or neurotransmission.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds structurally similar to 4-Ethoxy-2,2-dimethylbutan-1-amine can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of similar amines have been tested for their effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with notable results in reducing cell viability and colonogenic potential .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurodegenerative diseases or mood disorders .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study on MARK4 Inhibitors Compounds similar to 4-Ethoxy derivatives showed significant binding affinity to MARK4, a kinase implicated in cancer progression. IC50 values were reported in the low micromolar range for selected candidates .
Neurotransmitter Modulation Research on structurally related compounds indicated potential for modulating serotonin and dopamine receptors, suggesting implications for mood regulation .

Q & A

Basic Research Questions

Q. What are the critical steps and characterization methods for synthesizing 4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride?

  • Synthesis Protocol :

  • Step 1 : Introduce the ethoxy group via nucleophilic substitution or condensation reactions. For structurally similar compounds (e.g., 4,4-dimethoxy analogs), ethoxy introduction typically involves alkylation of a precursor amine with ethylating agents (e.g., ethyl bromide) under anhydrous conditions .
  • Step 2 : Hydrochloride salt formation by treating the free base with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) followed by crystallization .
    • Characterization :
  • NMR Spectroscopy : Key peaks include δ ~1.0–1.5 ppm (dimethyl groups), δ ~3.4–3.6 ppm (ethoxy CH₂), and δ ~8–9 ppm (amine proton in DMSO-d₆) .
  • LCMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns to verify purity and structure .

Q. How do researchers validate the purity of this compound in synthetic batches?

  • Methodology :

  • HPLC/GC Analysis : Use reverse-phase chromatography with UV detection (λ = 210–260 nm) to quantify impurities.
  • Elemental Analysis : Compare experimental C/H/N percentages to theoretical values (e.g., calculated for C₈H₂₀ClNO: C 51.76%, H 10.30%, N 7.55%) .
  • Melting Point Consistency : Reproducible melting points (±2°C) across batches indicate purity, though polymorphic forms may require DSC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethoxy group introduction?

  • Key Parameters :

  • Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances nucleophilicity of the amine precursor .
  • Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation. Excessive heat may degrade the ethoxy group .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
    • Yield Optimization : Pilot studies show yields up to 61% for analogous dimethoxy derivatives, suggesting similar potential for ethoxy variants .

Q. How should researchers address discrepancies in reported spectral data or physical properties across studies?

  • Root Causes :

  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference solvent conditions in spectral databases .
  • Polymorphism : Crystallization solvents (ethanol vs. n-hexane) may yield different crystal forms, altering melting points .
    • Resolution Strategy :
  • Reproduce Conditions : Match solvent, temperature, and purification methods to the original study.
  • Multi-Technique Validation : Combine XRD, FT-IR, and NMR to confirm structural consistency .

Q. What mechanistic insights explain the compound’s stability under thermal or acidic conditions?

  • Thermal Stability :

  • Decomposition pathways may involve cleavage of the ethoxy group (C-O bond) or Hoffmann elimination of the amine. TGA analysis can identify degradation thresholds .
    • pH-Dependent Stability :
  • In acidic media (pH < 3), the hydrochloride salt remains stable. Neutral/basic conditions risk free base precipitation or oxidation. Monitor via pH-static experiments and UV spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4-Ethoxy-2,2-dimethylbutan-1-amine hydrochloride

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